molecular formula C10H15N3O2S B2834777 methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 717873-65-9

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B2834777
CAS No.: 717873-65-9
M. Wt: 241.31
InChI Key: HOILMJCAEGXJHH-UHFFFAOYSA-N
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Description

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C10H15N3O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of cyclopentylmethylamine with carbonylimidazole in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to its specific combination of the thiadiazole ring and carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-10(14)11-9-13-12-8(16-9)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOILMJCAEGXJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN=C(S1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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